

A Comparative Analysis of Experimental and Calculated Spectral Data for Divinyl Ketone

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Compound of Interest

Compound Name: 1,4-Pentadien-3-one

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Data

This guide provides a detailed comparison of experimental and theoretically calculated spectral data for divinyl ketone (**1,4-pentadien-3-one**). By presenting experimental protocols and summarizing quantitative data in structured tables, this document aims to be a valuable resource for researchers in spectral analysis and chemical synthesis.

Introduction to Divinyl Ketone

Divinyl ketone, a highly reactive α,β -unsaturated ketone, serves as a versatile building block in organic synthesis, notably in reactions like the Nazarov cyclization to form cyclopentenones. Its conjugated system of two vinyl groups and a ketone makes it an interesting subject for spectroscopic analysis. Understanding its spectral characteristics is crucial for reaction monitoring, product identification, and theoretical modeling.

Molecular Structure of Divinyl Ketone

The structure of divinyl ketone, with its IUPAC name **1,4-pentadien-3-one**, is fundamental to interpreting its spectral data.

Caption: Molecular structure of divinyl ketone.

Experimental Protocols

Detailed methodologies are essential for the reproduction and verification of spectral data. The following sections outline the general procedures for obtaining the experimental spectra of divinyl ketone.

Synthesis and Purification of Divinyl Ketone

A common method for the synthesis of 1,5-diaryl-**1,4-pentadien-3-ones** involves a mixed aldol condensation reaction.^[1] This can be adapted for the synthesis of the parent divinyl ketone.

Synthesis: A solution of a suitable benzaldehyde and benzalacetone is stirred at room temperature in the presence of a 10% sodium hydroxide solution.^[1] The reaction progress is monitored by thin-layer chromatography (TLC).^[1] Upon completion, the reaction mixture is neutralized with dilute hydrochloric acid.^[1]

Purification: The product is extracted using an organic solvent like diethyl ether.^[1] The organic layer is then washed with distilled water, dried, and the solvent is evaporated.^[1] Further purification can be achieved by techniques such as vacuum distillation, which is suitable for purifying ketones like methyl vinyl ketone by distilling at reduced pressure to prevent decomposition.^[2]

Infrared (IR) Spectroscopy

The IR spectrum of a liquid sample like divinyl ketone can be obtained as a neat thin film.

Procedure:

- Two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates are obtained.^[3]
- A single drop of the purified divinyl ketone is placed on the surface of one plate.^[3]
- The second plate is carefully placed on top, spreading the liquid into a thin, uniform film.^[3]
- The "sandwich" of plates is mounted in the spectrometer's sample holder.^[3]
- A background spectrum of the empty instrument is recorded first to be subtracted from the sample spectrum.

- The IR spectrum of the sample is then recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ^1H and ^{13}C NMR spectra are crucial for detailed structural elucidation.

Sample Preparation:

- Approximately 5-25 mg of the purified divinyl ketone is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.[\[4\]](#)
- The solution is then transferred to a standard 5 mm NMR tube.[\[4\]](#)
- Any suspended particles should be removed by filtration through a small plug of glass wool in a Pasteur pipette to ensure field homogeneity.[\[5\]](#)

^1H NMR Acquisition: A standard ^1H NMR experiment is performed. The chemical shifts are typically referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).[\[6\]](#)

^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is acquired. Due to the lower natural abundance of ^{13}C , a higher sample concentration (50-100 mg) and a greater number of scans are typically required compared to ^1H NMR.[\[4\]](#) The chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π -system of divinyl ketone.

Procedure:

- A dilute solution of divinyl ketone is prepared in a UV-transparent solvent (e.g., ethanol, hexane).
- A quartz cuvette is filled with the solvent to record a baseline spectrum.
- The same cuvette is then filled with the sample solution, and the absorption spectrum is recorded.

- The wavelength of maximum absorbance (λ_{max}) is determined from the spectrum.

Comparison of Spectral Data

The following tables summarize the expected experimental and calculated spectral data for divinyl ketone based on typical values for α,β -unsaturated ketones and related compounds.

Infrared (IR) Spectral Data

The IR spectrum is characterized by the presence of key functional groups. For α,β -unsaturated ketones, conjugation lowers the C=O stretching frequency.^{[7][8]}

Functional Group	Experimental (cm^{-1})	Calculated (cm^{-1})
C=O Stretch	1685-1666 ^[8]	Varies with computational method
C=C Stretch	~1640	Varies with computational method
=C-H Stretch	>3000	Varies with computational method
C-H Bending	~970 and ~880	Varies with computational method

^1H NMR Spectral Data

The ^1H NMR spectrum of divinyl ketone is expected to show signals for the vinyl protons and the proton at the central carbon. Protons attached to carbons adjacent to a carbonyl group typically appear in the 2.0-2.5 ppm region.^[9]

Proton	Experimental (ppm)	Calculated (ppm)
-CH= (α -protons)	~6.1-6.4	Varies with computational method
=CH ₂ (β -protons)	~5.8-6.0	Varies with computational method

¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon and the vinyl carbons. The carbonyl carbon of a ketone typically appears far downfield.^[10]

Carbon	Experimental (ppm)	Calculated (ppm)
C=O	~190-220 ^[11]	Varies with computational method
-CH= (α-carbons)	~135-145	Varies with computational method
=CH ₂ (β-carbons)	~125-135	Varies with computational method

UV-Vis Spectral Data

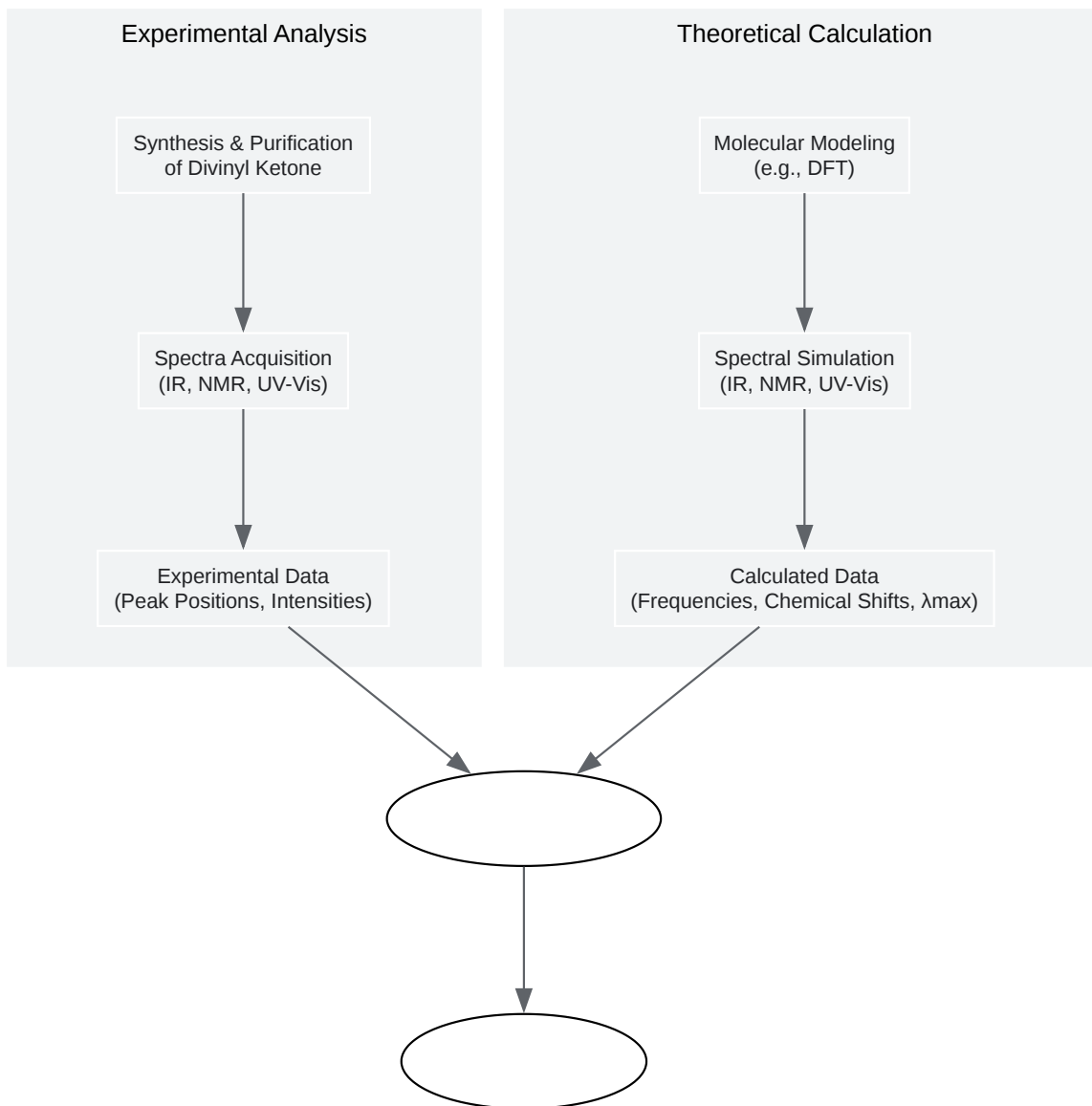
The UV-Vis spectrum of an α,β-unsaturated ketone typically shows two absorption bands corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions.^[12] The $\pi \rightarrow \pi^*$ transition is more intense and occurs at a shorter wavelength, while the $n \rightarrow \pi^*$ transition is less intense and occurs at a longer wavelength.^[13]

Transition	Experimental λ_{max} (nm)	Calculated λ_{max} (nm)
$\pi \rightarrow \pi$	~210-250	Varies with computational method
$n \rightarrow \pi$	~300-330	Varies with computational method

Logical Workflow for Spectral Comparison

The process of comparing experimental and calculated spectral data follows a logical workflow to validate theoretical models and interpret experimental results.

Workflow for Spectral Data Comparison



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